Product packaging for 1-Methyl-2-phenylbenzimidazole(Cat. No.:CAS No. 2622-63-1)

1-Methyl-2-phenylbenzimidazole

Cat. No.: B1295082
CAS No.: 2622-63-1
M. Wt: 208.26 g/mol
InChI Key: POSRBSJJCMKQNU-UHFFFAOYSA-N
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Description

Contextualization within Benzimidazole (B57391) Chemistry and Applications

Benzimidazoles are a class of heterocyclic aromatic organic compounds that are considered a "privileged" structure in medicinal chemistry. chemijournal.comquestjournals.org This is due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. chemijournal.comresearchgate.netijpsjournal.com The benzimidazole nucleus is a structural isostere of naturally occurring nucleotides, which facilitates its interaction with biopolymers. ijpsjournal.com

The applications of benzimidazole derivatives are vast and varied, encompassing roles as:

Antimicrobial agents researchgate.net

Antiviral agents researchgate.net

Anticancer agents researchgate.netnih.gov

Anti-inflammatory drugs researchgate.net

Antihypertensive medications ijarsct.co.in

Proton pump inhibitors ijarsct.co.in

Significance of the 1-Methyl-2-phenylbenzimidazole Scaffold in Medicinal Chemistry

The this compound scaffold is of particular interest to medicinal chemists due to its versatile structure, which allows for various chemical modifications. The presence of the methyl group at the N-1 position prevents tautomerism, which can influence the molecule's stability and reactivity. nih.gov The phenyl group at the C-2 position offers a site for further functionalization, enabling the synthesis of a diverse library of derivatives. tandfonline.com

Research has indicated that derivatives of this compound exhibit promising biological activities. For instance, some derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells. smolecule.com Additionally, antimicrobial and antiviral properties have been reported, with some studies highlighting its potential against viruses like the Bovine Viral Diarrhea Virus (BVDV). smolecule.com The introduction of an alkyl group at the N-1 position has been shown to support antiproliferative activity against human breast cancer cell lines. acs.org

Table 1: Investigated Biological Activities of this compound Derivatives

Biological ActivityResearch Finding
Anticancer Derivatives may induce apoptosis in cancer cells. smolecule.com N-1 alkyl substitution enhances antiproliferative effects. acs.org
Antimicrobial Potential for development as new antibiotics. smolecule.com
Antiviral Potential activity against Bovine Viral Diarrhea Virus (BVDV). smolecule.com

Historical Perspectives on the Development of Benzimidazole Derivatives in Research

The history of benzimidazole research dates back to 1872, when Hoebrecker first reported the synthesis of a benzimidazole derivative. chemijournal.comquestjournals.org However, it was in the mid-20th century that interest in this class of compounds grew significantly, particularly after the discovery in the 1950s that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of vitamin B12's structure. chemijournal.com

The first paper on the antibacterial properties of benzimidazole was published in 1944. ijarsct.co.in This was followed by the discovery of the anthelmintic properties of thiabendazole (B1682256) in 1961, which was the first benzimidazole anthelmintic agent. ijarsct.co.in The subsequent decades saw the development of numerous other benzimidazole-based drugs, including mebendazole (B1676124) and albendazole. ijarsct.co.in The discovery of their potential as proton pump inhibitors in the 1960s further expanded their therapeutic applications. ijarsct.co.in This rich history of discovery has paved the way for ongoing research into novel benzimidazole derivatives like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B1295082 1-Methyl-2-phenylbenzimidazole CAS No. 2622-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-phenylbenzimidazole
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InChI

InChI=1S/C14H12N2/c1-16-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

POSRBSJJCMKQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80180859
Record name 1-Methyl-2-phenylbenzimidazole
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Molecular Weight

208.26 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2622-63-1
Record name 1-Methyl-2-phenyl-1H-benzimidazole
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Record name 1-Methyl-2-phenylbenzimidazole
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Record name 1-Methyl-2-phenylbenzimidazole
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Record name 1-methyl-2-phenylbenzimidazole
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Synthesis and Derivatization Strategies of 1 Methyl 2 Phenylbenzimidazole

Classical Cyclocondensation Approaches for Benzimidazole (B57391) Core Formation

The formation of the benzimidazole core is a fundamental step in the synthesis of 1-Methyl-2-phenylbenzimidazole. Classical methods predominantly involve the cyclocondensation of an o-phenylenediamine with a suitable one-carbon synthon.

Condensation Reactions Involving o-Phenylenediamine and Carboxylic Acids or Derivatives

A widely employed method for constructing the benzimidazole scaffold is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as esters, anhydrides, or acid chlorides. rsc.orgnih.gov This reaction is typically carried out by heating the reactants, often in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, which facilitates the dehydration and subsequent cyclization. nih.govscispace.com The reaction of o-phenylenediamine with benzoic acid, for instance, directly yields 2-phenylbenzimidazole (B57529), the precursor to the target molecule. japsonline.com The use of milder reagents such as Lewis acids has been shown to improve both the yield and purity of the resulting benzimidazole. scispace.com

ReactantsCatalyst/ConditionsProductYield (%)Reference
o-Phenylenediamine, Benzoic Acid20% Hydrochloric Acid, 145-150°C2-Phenylbenzimidazole6 (crude) japsonline.com
o-Phenylenediamine, Aromatic AcidsAmmonium Chloride, 80-90°C2-Substituted Benzimidazoles72-90 researchgate.net
o-Phenylenediamine, Carboxylic Acidsp-Toluenesulfonic acid (p-TsOH)2-Substituted BenzimidazolesHigh rsc.org

Reactions with Aldehydes under Oxidative Conditions

Another classical and straightforward approach to the benzimidazole core involves the condensation of o-phenylenediamine with aldehydes. iosrjournals.org This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation to form the benzimidazole ring. nih.govnih.gov A variety of oxidizing agents can be employed, including nitrobenzene, air, and sodium metabisulfite. scispace.comgoogle.com The reaction of o-phenylenediamine with benzaldehyde under these conditions also leads to the formation of 2-phenylbenzimidazole. google.com This method is often preferred due to the wide availability of substituted aldehydes. iosrjournals.org

ReactantsOxidant/CatalystProductYield (%)Reference
o-Phenylenediamine, BenzaldehydeSodium Bisulfite, Water, 80-90°C2-PhenylbenzimidazoleUp to 96.3 google.com
o-Phenylenediamine, Aromatic AldehydesFerrous Sulphate, Sonication/Grinding2-Substituted BenzimidazolesHigh wisdomlib.org
o-Phenylenediamine, AldehydesAir2-Substituted BenzimidazolesNot specified scispace.com

Synthetic Routes for this compound

The synthesis of the specific target molecule, this compound, can be achieved through two main strategies: post-synthesis modification of the benzimidazole core or a direct synthesis using appropriately substituted precursors.

Specific Methodologies for N-Methylation

The introduction of a methyl group at the N1 position of the benzimidazole ring is a key step in synthesizing this compound. This is typically achieved by the N-alkylation of 2-phenylbenzimidazole. Common methylating agents used for this purpose include methyl iodide and dimethyl sulfate. google.com The reaction is generally carried out in the presence of a base to deprotonate the benzimidazole nitrogen, thereby facilitating the nucleophilic attack on the methylating agent. While effective, these traditional methylating agents are highly toxic. google.com Research has focused on developing more regioselective and environmentally benign methylation methods. For instance, a highly regioselective N-methylation of benzimidazoles has been developed to furnish the sterically more hindered isomer under mild conditions. semanticscholar.org

PrecursorMethylating AgentBase/ConditionsProductReference
Phenyl-benzimidazole azomethinesMethyl IodideMethanol, Pressure, 130-140°CBenzimidazolium salts lew.ro
2-Chloro-1H-benzimidazoleDimethyl SulfateK2CO3, Acetonitrile2-Chloro-1-methyl-1H-benzimidazole asianpubs.org

Approaches to Introduce the Phenyl Moiety at C2

The phenyl group at the C2 position can be introduced either before or after the N-methylation step. In a direct synthesis approach, N-methyl-o-phenylenediamine can be reacted with benzaldehyde or benzoic acid. The reaction of N-methyl-1,2-phenylenediamine with carbonitriles, mediated by sodium hydride, has also been reported for the synthesis of 1-methylbenzimidazoles. researchgate.net A one-pot synthesis of 1,2-disubstituted benzimidazoles can be achieved through the cyclocondensation of o-phenylenediamine with two equivalents of an aldehyde. iosrjournals.org This method, however, can lead to a mixture of products. A more controlled approach involves the initial synthesis of 2-phenylbenzimidazole followed by N-methylation as described previously.

Novel and Green Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and efficient "green" synthetic methods for benzimidazole derivatives, including this compound. These approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. researchgate.net Microwave irradiation can dramatically accelerate the rate of benzimidazole formation, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. jocpr.commdpi.com For instance, the synthesis of 1,2-disubstituted benzimidazoles has been efficiently achieved under solvent-free conditions using microwave irradiation with a Lewis acid catalyst. mdpi.com

Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of benzimidazoles. researchgate.net Sonication can enhance reaction rates and yields, and several ultrasound-promoted syntheses of 1,2-disubstituted benzimidazoles have been reported. nih.govingentaconnect.com These methods often utilize environmentally benign solvents like water or ethanol. wisdomlib.orgnih.gov

The use of green catalysts is also a key aspect of modern benzimidazole synthesis. nih.gov Catalysts such as ferrous sulphate, zinc boron nitride, and copper(II)-loaded alginate hydrogel beads have been employed to facilitate the reaction under milder and more sustainable conditions. wisdomlib.orgnih.govnih.gov These catalysts are often recyclable, further enhancing the green credentials of the synthetic process. nih.gov

MethodologyKey FeaturesReactantsProductReference
Microwave-assisted SynthesisRapid, high yields, solvent-free optionN-phenyl-o-phenylenediamine, Benzaldehyde1,2-Disubstituted Benzimidazoles mdpi.com
Ultrasound-assisted SynthesisShorter reaction times, improved yields, green solventsN-substituted 2-iodoanilines, Benzamides1,2-Disubstituted Benzimidazoles nih.gov
Green Catalysis (e.g., Ferrous Sulphate)Eco-friendly, high chemoselectivity, avoids toxic solventso-Phenylenediamine, Aromatic Aldehydes2-Substituted Benzimidazoles wisdomlib.org
Green Catalysis (e.g., Cu(II)-alginate)Recyclable catalyst, mild conditions, high yieldsSubstituted o-phenylenediamines, AldehydesSubstituted Benzimidazoles nih.gov

Utilization of Ionic Liquids in Synthesis

Ionic liquids (ILs) have emerged as green and efficient solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to conventional volatile organic solvents. In the synthesis of benzimidazole derivatives, ionic liquids can facilitate reactions through enhanced reaction rates and simplified product isolation.

One notable application involves the microwave-assisted, ionic liquid-catalyzed synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions. For instance, the reaction of N-benzyl-o-phenylenediamine with benzaldehyde in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4) under microwave irradiation (120W, 50°C) for 5 minutes yields 1-benzyl-2-phenyl-1H-benzo[d]imidazole in high yield (93%). researchgate.net This method highlights the synergistic effect of microwave heating and ionic liquid catalysis in achieving rapid and efficient synthesis.

Dicationic ionic liquids have also been synthesized and utilized. These are typically prepared through a Menschutkin reaction between an N-methylbenzimidazole and a dibromoalkane, followed by metathesis with an anion source like lithium bis(trifluoromethane)sulfonimide. scielo.brmdpi.com While not directly reporting the synthesis of this compound, these methodologies demonstrate the versatility of ionic liquids in constructing complex benzimidazole-containing structures.

Table 1: Examples of Ionic Liquid-Facilitated Benzimidazole Synthesis
ReactantsIonic Liquid/CatalystConditionsProductYield (%)Reference
N-benzyl-o-phenylenediamine, Benzaldehyde[Bmim]BF4Microwave (120W, 50°C), 5 min1-benzyl-2-phenyl-1H-benzo[d]imidazole93 researchgate.net
N-methylbenzimidazole, 1,n-dibromoalkaneAcetonitrile (solvent)80°C, 24 hBromide benzimidazole dicationic ionic liquidsExcellent mdpi.com

Eco-Friendly Synthesis Techniques (e.g., Green Synthesis)

Green chemistry principles are increasingly being integrated into the synthesis of pharmacologically important molecules like benzimidazoles to minimize environmental impact. These techniques often involve the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.comijarsct.co.inijpdd.orgresearchgate.netchemmethod.com

Microwave-assisted organic synthesis (MAOS) is a prominent green technique that significantly reduces reaction times and often improves yields compared to conventional heating methods. omicsonline.orgajrconline.orgjocpr.com The synthesis of 1,2-disubstituted benzimidazoles has been efficiently achieved using microwave irradiation in combination with a catalytic amount of erbium(III) triflate (Er(OTf)3) under solvent-free conditions. mdpi.commdpi.com This method provides access to a variety of benzimidazoles in short reaction times (5-10 minutes) with high yields (86-99%). mdpi.com For example, the reaction of N-phenyl-o-phenylenediamine and benzaldehyde at 60°C for 5-10 minutes yields the desired product in over 90% yield. mdpi.com

The use of water as a solvent is another cornerstone of green chemistry. The synthesis of 2-phenylbenzimidazole derivatives has been reported in aqueous media, avoiding the use of hazardous organic solvents. omicsonline.org One such method involves the reaction of o-phenylenediamine and benzaldehyde in aqueous ethanol under microwave irradiation, which circumvents the need for a catalyst and simplifies the purification process. omicsonline.org

Table 2: Comparison of Conventional vs. Green Synthesis of Benzimidazoles
MethodCatalyst/SolventConditionsReaction TimeYield (%)Reference
ConventionalAcetic AcidReflux~1 hrModerate ajrconline.org
Microwave-assistedEr(OTf)3 (1 mol%) / Solvent-free60°C5-10 min86-99 mdpi.com
Microwave-assistedAqueous ethanol / Catalyst-free120°C, 300W6 min91 omicsonline.org

Autoxidation-Based Synthesis of Benzimidazoles

While direct autoxidation is less commonly cited for benzimidazole synthesis, oxidative cyclization presents a closely related and effective strategy. nih.gov This approach typically involves the intramolecular C-H amination of amidines. The synthesis of benzimidazoles from anilines can be achieved through a two-step sequence: amidine formation followed by oxidative cyclization. nih.gov This method is particularly useful for creating diversity in the C4-C7 positions of the benzimidazole ring. nih.gov

The oxidative cyclization step can be mediated by reagents such as (diacetoxyiodo)benzene (PIDA) or through copper-catalyzed oxidation. nih.gov This strategy allows for the preparation of both N-H and N-alkyl benzimidazoles, offering a versatile route to a library of compounds for structure-activity relationship studies. nih.gov

Derivatization Strategies and Functionalization of the this compound Scaffold

N-Mannich Base Synthesis of Benzimidazole Derivatives

The Mannich reaction is a powerful tool for the derivatization of benzimidazoles, leading to the formation of N-Mannich bases, which often exhibit enhanced biological activity. scielo.brasianpubs.orgnih.govresearchgate.netresearchgate.netresearchgate.netchitkara.edu.inijper.org This reaction involves the aminoalkylation of an acidic proton located on the nitrogen of the imidazole (B134444) ring with formaldehyde and a primary or secondary amine.

A general procedure for the synthesis of N-Mannich bases of 2-substituted benzimidazoles involves refluxing the parent benzimidazole with formaldehyde and a suitable secondary amine in a solvent like ethanol for several hours. nih.gov A variety of amines, such as piperazine, piperidine, and morpholine, have been used to generate diverse libraries of Mannich bases. scielo.brresearchgate.netchitkara.edu.in

For instance, 1-substituted methyl-2-(substituted phenyl)benzimidazoles have been converted to their corresponding N-Mannich bases, which were subsequently screened for antibacterial, anthelmintic, and insecticidal activities. asianpubs.orgresearchgate.net These studies often reveal that the nature of the amine moiety in the Mannich base plays a crucial role in the biological activity of the final compound. asianpubs.orgresearchgate.net

Table 3: Examples of N-Mannich Bases of Benzimidazole Derivatives and their Biological Activities
Parent BenzimidazoleAmineBiological Activity ScreenedKey FindingsReference
1-substituted methyl-2-(substituted phenyl)benzimidazolesVarious secondary aminesAntibacterial, Anthelmintic, InsecticidalSynthesized derivatives exhibited significant to good biological activities. asianpubs.orgresearchgate.net
2-substituted benzimidazolesSecondary amines (e.g., dimethylamine)Anti-inflammatoryThe resulting Mannich bases showed anti-inflammatory properties. chitkara.edu.in
2-Phenyl-5-benzimidazole sulfonic acidPiperazine, Piperidine, Morpholine, etc.Antioxidant, Enzyme inhibition, Antimicrobial, CytotoxicityCompound with piperazine showed maximum alpha-glucosidase inhibition. scielo.br

Introduction of Various Substituents for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For 2-phenylbenzimidazoles, SAR studies have been extensively conducted, particularly in the context of developing anticancer agents. rsc.orgresearchgate.netmdpi.comnih.gov These studies involve the systematic modification of the benzimidazole scaffold by introducing various substituents at different positions and evaluating the impact on their biological activity.

Key positions for substitution on the 2-phenylbenzimidazole core include the N-1 position of the benzimidazole ring, various positions on the phenyl ring at C-2, and the C-5 and C-6 positions of the benzimidazole ring. rsc.orgnih.gov For example, the introduction of oxygenated substituents on the 2-phenyl ring has been explored based on the potent antitumor activity of related benzothiazole compounds. tandfonline.com

In one study, a series of 2-phenylbenzimidazoles with various substituents were synthesized and evaluated for their in vitro anticancer activities against human cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and PC3 (prostate). rsc.orgresearchgate.net The results indicated that the nature and position of the substituents significantly influenced the antiproliferative activity. rsc.orgresearchgate.net

Table 4: Structure-Activity Relationship of 2-Phenylbenzimidazole Derivatives as Anticancer Agents
Compound IDSubstituentsCancer Cell LineIC50 (µg/mL)Reference
38 (Specific substituents from the study)A5494.47 rsc.orgresearchgate.net
MDA-MB-2314.68 rsc.orgresearchgate.net
PC35.50 rsc.orgresearchgate.net
40 (Specific substituents from the study)MDA-MB-2313.55 rsc.orgresearchgate.net

Synthesis of Hybrid Molecules

Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. The benzimidazole scaffold has been successfully incorporated into various hybrid molecules. semanticscholar.orgdaneshyari.comnih.govresearchgate.netsemanticscholar.orgajrconline.orgekb.eg

Coumarin-Benzimidazole Hybrids: Coumarin, a privileged structure in medicinal chemistry, has been combined with benzimidazole to create hybrids with a range of biological activities, including antimicrobial and anticancer properties. semanticscholar.orgdaneshyari.comnih.govresearchgate.netsemanticscholar.orgajrconline.org These hybrids can be designed with the two moieties directly conjugated or connected via a spacer. daneshyari.com For instance, a series of 3-(1H-benzo[d]imidazol-2-yl)-7-(substituted amino)-2H-chromen-2-one derivatives were synthesized and showed significant cancer cell inhibition. daneshyari.com

Benzimidazole-Triazole Hybrids: The 1,2,3-triazole ring is another popular pharmacophore that has been hybridized with benzimidazole. These hybrids have been investigated as multi-target anticancer agents, inhibiting enzymes like EGFR, VEGFR-2, and Topo II. nih.gov The synthesis often involves a "click" chemistry approach, which is highly efficient and regioselective.

Other hybrid molecules include combinations of benzimidazole with indoles, oxadiazoles, and hydrazones, each designed to target specific biological pathways. ajrconline.orgekb.eg

Table 5: Examples of Benzimidazole Hybrid Molecules and their Biological Targets
Hybrid TypeLinkageBiological Target/ActivityExample FindingReference
Coumarin-BenzimidazoleDirect conjugationAnticancerCompound 8 showed appreciable activity against leukemia, colon, and breast cancer cell lines. daneshyari.com
Benzimidazole-1,2,3-TriazoleClick chemistryAnticancer (EGFR, VEGFR-2, Topo II inhibitors)Compound 5a was a potent EGFR inhibitor (IC50 = 0.086 µM). nih.gov
Benzimidazole-IndoleMethylene bridgeAnticancerDerivatives showed potent activity against various cancer cell lines. ajrconline.org

Advanced Spectroscopic and Computational Characterization of 1 Methyl 2 Phenylbenzimidazole

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of 1-Methyl-2-phenylbenzimidazole, with each technique providing unique insights into its composition and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The signals corresponding to the aromatic protons on the benzimidazole (B57391) and phenyl rings typically appear in the downfield region, while the methyl group protons resonate at a higher field.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The spectrum for this compound shows distinct signals for the methyl carbon, the aromatic carbons of both the fused and phenyl rings, and the quaternary carbon of the imidazole (B134444) ring. Publicly available spectral data provides characteristic shifts for this compound. nih.gov

Table 1: NMR Spectral Data for this compound

NucleusChemical Shift (δ) ppm
¹H NMRSpecific peak assignments require analysis of the raw spectral data which is available in public databases. nih.gov Protons on the aromatic rings and the N-methyl group are characteristic.
¹³C NMRCharacteristic signals for the methyl, aromatic, and imidazole carbons are observed and cataloged in spectral databases. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum exhibits characteristic absorption bands corresponding to C-H stretching in the aromatic rings and the methyl group, C=N stretching of the imidazole ring, and C=C stretching within the aromatic systems. The specific vibrational frequencies are indicative of the molecule's bond strengths and geometry. Spectral data for this compound is available in public repositories like PubChem. nih.gov

Table 2: Key IR Absorption Bands for Benzimidazole Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch~3000 - 3100
Aliphatic C-H Stretch (Methyl)~2850 - 3000
C=N Stretch (Imidazole Ring)~1600 - 1650
C=C Stretch (Aromatic Rings)~1450 - 1600

Note: Specific peak values for this compound are confirmed by experimental analysis.

UV-Visible spectroscopy measures the electronic transitions within the molecule. The benzimidazole ring system conjugated with the phenyl group constitutes a significant chromophore, leading to strong absorption in the ultraviolet region. Studies on the parent compound, 2-phenylbenzimidazole (B57529), show intense absorption in the UVB range. nih.govresearchgate.net The absorption and fluorescence properties are influenced by factors such as solvent polarity and pH. nih.govresearchgate.net The fluorescence spectrum provides information about the molecule's behavior in the excited state.

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of this compound. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak. In the case of this compound, the molecular weight is approximately 208.26 g/mol . nih.gov The fragmentation pattern provides structural information.

Table 3: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₄H₁₂N₂ nih.gov
Molecular Weight208.26 g/mol nih.gov
Top Peak (m/z)207 nih.gov
Second Highest Peak (m/z)208 nih.gov
Third Highest Peak (m/z)77 nih.gov

Computational Chemistry Studies

Computational methods, particularly those rooted in quantum chemistry, complement experimental data by providing theoretical insights into molecular structure, stability, and electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For benzimidazole derivatives, DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies (IR spectra), and calculate NMR shielding constants. researchgate.net These theoretical results are often in good agreement with experimental data. researchgate.net

DFT studies on related 2-phenylbenzimidazole systems have been used to model biological activities and investigate interactions with receptors. researchgate.net Such calculations can determine key electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment, which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netnih.gov For instance, the HOMO-LUMO gap is related to the chemical reactivity and kinetic stability of the molecule. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.com This method is instrumental in drug discovery for forecasting the binding affinity and interaction mechanism of a ligand, such as this compound, with a target receptor. ijpsjournal.com The process involves placing the ligand into the binding site of a target protein and evaluating the interaction energy for different conformations.

In silico studies of benzimidazole derivatives, the structural class to which this compound belongs, have demonstrated significant binding affinities toward various biological targets. These targets are often enzymes crucial for cell replication and proliferation, making them valuable in antimicrobial and anticancer research. ijpsjournal.com For instance, docking studies have been performed on benzimidazole and triazole derivatives with targets like DNA gyrase (PDB ID: 6RKS) and human topoisomerase II (PDB ID: 1ZXM). ijpsjournal.com

Research on 2-phenylbenzimidazole, a closely related compound, has shown potent inhibitory activity against protein kinase targets, with a reported binding energy of -8.2 kcal/mol. nih.govresearchgate.net Molecular docking simulations help to elucidate the binding mode of these compounds. The results often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. ijpsjournal.com For example, docking studies of benzimidazoles with the topoisomerase I-DNA complex have identified crucial amino acid interactions in the binding site. researchgate.net

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the ligand-target interaction. Lower binding energy values typically indicate a more stable complex and stronger binding. The table below summarizes representative binding energies for benzimidazole derivatives against various protein targets, as identified in computational studies.

Compound ClassTarget ProteinPDB IDRepresentative Binding Energy (kcal/mol)
Benzimidazole DerivativesProtein Kinase (Aurora B, CDK4/CycD1)--8.2 nih.govresearchgate.net
2-methyl-1H-benzo[d]imidazoleEstrogen Receptor2E77-6.5 researchgate.net
2-phenyl benzimidazoleCyclooxygenase (COX)1CX2> -6.5 researchgate.net
Benzimidazole DerivativesDNA Gyrase6RKSSurpassing standard drugs ijpsjournal.com
Benzimidazole DerivativesHuman Topoisomerase II1ZXMSurpassing standard drugs ijpsjournal.com

These simulations are powerful predictive tools in the initial phases of drug discovery, allowing for the efficient screening and optimization of novel chemical scaffolds before extensive experimental testing. ijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For benzimidazole derivatives like this compound, QSAR studies are crucial for designing new compounds with enhanced therapeutic activities. These models are built by analyzing a series of compounds with known activities and identifying the physicochemical, electronic, and steric properties (molecular descriptors) that correlate with their biological effects. nih.govtandfonline.com

Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) models have been successfully developed for various benzimidazole series.

A 2D-QSAR model developed for 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line showed a high correlation coefficient (R²) of 0.904, indicating a strong relationship between the chemical structures and their anticancer activity. researchgate.net

Similarly, an atom-based 3D-QSAR model for 48 benzimidazole-based agonists of the Farnesoid X receptor (FXR) yielded a model with an R² value of 0.8974 for the training set and a predictive correlation coefficient (Q²) of 0.7559 for the test set. tandfonline.com

The statistical quality of a QSAR model is paramount for its predictive power. Key statistical parameters used for model validation include the correlation coefficient (R²), the cross-validated correlation coefficient (Q² or r²), and the root mean square error (RMSE). researchgate.nettandfonline.com High R² and Q² values suggest a robust and predictive model.

QSAR Study (Benzimidazole Derivatives)Target/ActivityModel TypeNo. of Compounds
Anticancer activity vs. MDA-MB-231Anticancer2D-QSAR1310.9040.7812 (r²) researchgate.net
Farnesoid X receptor (FXR) agonistsDiabetes Mellitus3D-QSAR480.89740.7559 tandfonline.com
Anti-enterovirus activityAntiviral3D-QSAR39--
PDGF receptor inhibitorsAnticancer2D & 3D QSAR123--

These studies reveal that various molecular descriptors influence the biological activity of benzimidazoles. For example, in a study on antibacterial chloroaryloxyalkyl benzimidazole derivatives, a three-parametric equation was established between the minimum inhibitory concentration (logMIC) and descriptors such as HOMO energy, hydration energy, and the number of primary carbon atoms. nih.gov Such models provide valuable insights into the structural requirements for activity and guide the synthesis of more potent compounds. tandfonline.com

Analysis of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Maps

The electronic properties and reactivity of a molecule like this compound can be understood through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.eduossila.com

HOMO : This is the outermost orbital containing electrons and represents the molecule's ability to donate an electron. ossila.com A higher HOMO energy level corresponds to a better electron-donating capability.

LUMO : This is the innermost empty orbital and signifies the molecule's ability to accept an electron. ossila.com A lower LUMO energy level indicates a better electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. utexas.eduirjweb.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. For one imidazole derivative, the calculated HOMO-LUMO energy gap was 4.4871 eV, indicating significant charge transfer within the molecule and a high degree of stability. irjweb.com

Molecular Electrostatic Potential (MEP) Maps provide a visual representation of the charge distribution within a molecule. nih.gov These maps are invaluable for identifying the regions susceptible to electrophilic and nucleophilic attack. nih.gov

Red Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are prone to attack by electrophiles. In benzimidazole derivatives, these negative potentials are often localized on electronegative atoms like nitrogen. nih.govnih.gov

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are susceptible to nucleophilic attack. nih.gov

Green Regions : Represent areas of neutral or zero potential. nih.gov

For the benzimidazole scaffold, studies have shown that negative regions are often localized over the electronegative atoms, while the maximum positive regions are found over the benzimidazole ring itself. nih.gov The distribution of electrostatic potential has been directly linked to the biological activity of benzimidazole compounds. nih.gov

Computational MethodParameterSignificance for this compound
Frontier Molecular Orbital AnalysisHOMO EnergyIndicates electron-donating ability ossila.com
LUMO EnergyIndicates electron-accepting ability ossila.com
HOMO-LUMO Gap (ΔE)Determines chemical reactivity and kinetic stability irjweb.com
Molecular Electrostatic Potential (MEP)Negative Potential Regions (Red)Site for electrophilic attack (e.g., Nitrogen atoms) nih.gov
Positive Potential Regions (Blue)Site for nucleophilic attack (e.g., Benzimidazole ring) nih.gov

Pharmacological and Biological Activity Investigations of 1 Methyl 2 Phenylbenzimidazole

Antimicrobial Activity

Derivatives of 1-Methyl-2-phenylbenzimidazole have been the subject of numerous studies to evaluate their efficacy against a range of microbial pathogens, including bacteria and fungi. These investigations have revealed that modifications to the core structure can lead to compounds with significant antimicrobial properties.

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Research indicates that the introduction of different alkyl groups at the N-1 position of the benzimidazole (B57391) ring can influence antibacterial potency. For instance, certain 1-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives have shown good inhibitory activity against Gram-positive bacteria such as Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) nih.govacs.org.

One study highlighted a specific derivative, compound 2g, which displayed significant inhibition against S. faecalis, S. aureus, and MRSA with minimum inhibitory concentration (MIC) values of 8, 4, and 4 μg/mL, respectively nih.gov. The efficacy of these compounds is often linked to their ability to inhibit essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines and some amino acids. In contrast, the activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is often weaker, suggesting a potential difference in the mechanism of action or cellular uptake between the two bacterial types acs.org. Fluorinated derivatives have also been synthesized and tested, with some showing enhanced activity; for example, a derivative with fluorine in the meta-position of the phenyl ring (compound 18) was highly active against Gram-negative bacteria with a MIC of 31.25 μg/mL acgpubs.org.

Antifungal Efficacy

The antifungal properties of this compound derivatives have been evaluated against various fungal strains, including Candida albicans and Aspergillus niger. The introduction of an alkyl group at the N-1 position has been shown to confer positive antifungal activities nih.gov. For example, certain N-alkylated derivatives demonstrated moderate activity against both C. albicans and A. niger, with MIC values as low as 64 μg/mL nih.gov.

Specifically, 1-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole (compound 3a) showed better antifungal activity against C. albicans (MIC = 256 μg/mL) and A. niger (MIC = 64 μg/mL) compared to its non-methylated precursor nih.gov. Other studies have synthesized benzimidazole-triazole hybrids, which have shown significant potential by targeting the fungal enzyme 14α-demethylase biruni.edu.tr. Some of these hybrid compounds exhibited higher antifungal activity against strains like Candida glabrata than standard drugs such as voriconazole (B182144) and fluconazole (B54011) biruni.edu.tr.

Structure-Activity Relationships for Antimicrobial Potency

The relationship between the chemical structure of this compound derivatives and their antimicrobial activity is a critical area of research. Studies have shown that the nature and position of substituents on both the benzimidazole and the phenyl rings significantly influence the compound's potency nih.gov.

For instance, the presence of a methyl group at the N-1 position of the benzimidazole ring is often associated with increased antimicrobial potential rjptonline.org. Furthermore, increasing the number of carbon atoms in the linear alkyl chain at the N-1 position can negatively impact antifungal potency nih.gov. On the C-2 phenyl ring, the presence of electron-withdrawing groups, such as halogens (e.g., fluorine), can enhance antibacterial activity acgpubs.orgresearchgate.net. The position of these substituents is also crucial; for example, a meta-fluoro substitution on the phenyl ring has been found to be particularly effective against certain bacteria acgpubs.org. Conversely, for antifungal activity, compounds with electron-donating moieties may exhibit better results researchgate.net. The lipophilicity of the molecule, which can be modified by adding different functional groups, is another key factor, as it affects the ability of the compound to penetrate microbial cell membranes nih.gov.

Anticancer and Antiproliferative Potentials

The benzimidazole scaffold is a cornerstone in the development of anticancer agents, with many derivatives demonstrating potent antiproliferative activity against various human cancer cell lines. The versatility of the this compound structure allows for the design of compounds that can interact with numerous cancer-related biological targets.

Mechanisms of Action (e.g., Apoptosis Induction, DNA Binding, Microtubule Interference)

Derivatives of this compound exert their anticancer effects through several well-documented mechanisms:

Apoptosis Induction: A primary mechanism by which these compounds induce cancer cell death is through the induction of apoptosis, or programmed cell death. For example, 1-benzyl-2-phenylbenzimidazole (BPB), a close analog, has been shown to induce apoptosis in human chondrosarcoma cells through both intrinsic and extrinsic pathways nih.govmdpi.com. This involves the upregulation of pro-apoptotic proteins (Bax, Bad, Bak), downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL), and the activation of caspases nih.govmdpi.com. Other benzimidazole derivatives have been found to cause mitochondrial membrane depolarization, leading to the release of pro-apoptotic factors and subsequent caspase activation spandidos-publications.comnih.gov.

DNA Binding: Certain benzimidazole derivatives are designed to bind to the minor groove of DNA. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death nih.gov. For instance, compounds that combine a netropsin-like moiety with an alkylating residue can facilitate both DNA minor groove binding and DNA alkylation, exhibiting broad antitumour activity nih.gov. Bis-benzimidazoles have also been reported to interact with GC base pairs in the DNA minor groove, inhibiting DNA synthesis nih.gov.

Microtubule Interference: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. Several benzimidazole derivatives function as microtubule interfering agents researchgate.net. They can either inhibit the polymerization of tubulin into microtubules or destabilize existing microtubules nih.govajrconline.orgnih.gov. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis nih.govajrconline.orgnih.gov. Nocodazole and its analogs are classic examples of benzimidazole-based compounds that disrupt microtubule formation nih.govajrconline.org.

Inhibition of Specific Cancer Targets (e.g., PARP-1, PDGFR, VEGFR-2 Kinase)

In addition to broad mechanisms like apoptosis, derivatives of this compound have been developed to inhibit specific enzymes and receptors that are crucial for cancer cell survival and proliferation.

PARP-1 Inhibition: Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair. Inhibiting PARP-1 in cancer cells with existing DNA repair defects (like BRCA-1/2 mutations) can lead to cell death through a concept known as synthetic lethality. Substituted benzimidazole derivatives have been a major focus in the development of PARP-1 inhibitors nih.gov. The benzimidazole skeleton can interact with the nicotinamide (B372718) (NI) binding site of the enzyme, while modifications at the C-2 position can interact with the adenosine (B11128) (AD) site, making this scaffold highly suitable for designing potent PARP inhibitors nih.gov.

PDGFR Inhibition: Platelet-derived growth factor receptors (PDGFRs) are receptor tyrosine kinases that, when dysregulated, can drive the growth of various cancers, particularly mesenchymal tumors like gastrointestinal stromal tumors (GIST) onclive.comnih.gov. Many multi-kinase inhibitors that have shown clinical success, such as Imatinib and Sunitinib, target PDGFR among other kinases medchemexpress.comselleck.co.jp. The benzimidazole core is a common feature in many kinase inhibitors, and derivatives have been developed as potent antagonists of PDGFRα and PDGFRβ medchemexpress.com.

VEGFR-2 Kinase Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis nih.gov. Inhibiting VEGFR-2 is a major strategy in anti-angiogenic cancer therapy. Numerous 2-phenylbenzimidazole (B57529) derivatives have been specifically designed and synthesized as VEGFR-2 inhibitors ajrconline.org. These compounds act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation and migration nih.govagscientific.com.

Studies in Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

The cytotoxic effects of this compound derivatives have been evaluated against various human cancer cell lines, with notable activity observed in breast cancer lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

A series of N-sec/tert-butyl-2-arylbenzimidazoles demonstrated selective antiproliferative activity against the MDA-MB-231 cell line while being inactive against MCF-7 cells. tandfonline.comajrconline.org The unsubstituted sec-butyl-2-phenylbenzimidazole was identified as the most potent compound in this series against MDA-MB-231, with an IC₅₀ value of 29.7 µM. tandfonline.comajrconline.org This selectivity towards estrogen-receptor-negative (ER-) breast cancer cells is a point of significant interest for further investigation. tandfonline.com

In another study, various 2-phenylbenzimidazole derivatives were synthesized and tested against a panel of cancer cell lines, including MDA-MB-231. rsc.org The MDA-MB-231 line was found to be more sensitive to these compounds compared to other tested cell lines like A549 (lung) and PC3 (prostate). rsc.org One novel derivative, compound 38 , was a potent inhibitor against multiple cancer cell lines, with an IC₅₀ value of 4.68 μg/mL against MDA-MB-231. rsc.org Another compound, 40 , exhibited an even stronger effect on this cell line with an IC₅₀ of 3.55 μg/mL. rsc.org

Further research into benzimidazole derivatives has shown that their mechanism can involve the inhibition of DNA synthesis. nih.gov Certain compounds were found to reduce the viability of MDA-MB-231 cells by hampering the incorporation of [³H]thymidine into DNA. nih.gov Additionally, some benzimidazole-selenium compounds have shown greater cytotoxicity against the triple-negative MDA-MB-231 cell line compared to MCF-7 cells, inducing cell-cycle arrest and apoptosis through DNA damage and the overproduction of reactive oxygen species (ROS). ajrconline.org

Table 1: In Vitro Cytotoxicity of 2-Phenylbenzimidazole Derivatives Against Breast Cancer Cell Lines
CompoundCell LineActivity (IC₅₀)Reference
Unsubstituted sec-butyl-2-phenylbenzimidazoleMDA-MB-23129.7 µM tandfonline.comajrconline.org
Compound 38 (a 2-phenylbenzimidazole derivative)MDA-MB-2314.68 µg/mL rsc.org
Compound 40 (a 2-phenylbenzimidazole derivative)MDA-MB-2313.55 µg/mL rsc.org
3-nitrophenyl derivative (10d)MDA-MB-23136.8 µM tandfonline.com
2,4-dichlorophenyl derivative (11d)MDA-MB-23147.6 µM tandfonline.com

Evaluation in Tumor Xenografts

The antitumor potential of this compound derivatives has been assessed in vivo using tumor xenograft models. In one study, the derivative 1-benzyl-2-phenylbenzimidazole (BPB) was examined in a human chondrosarcoma (JJ012) xenograft model in mice. nih.gov The results from this animal study showed a significant 40% reduction in tumor volume after 21 days of treatment, suggesting that BPB may be a potential novel agent for chondrosarcoma treatment. nih.gov

Similarly, a series of substituted 2-phenylbenzimidazole-4-carboxamides were evaluated for their in vivo antitumor activity. nih.gov Despite exhibiting low cytotoxicity in vitro, several of these compounds demonstrated moderate antileukemic effects in vivo, highlighting their potential as anticancer agents. nih.gov

Structure-Activity Relationships for Antitumor Activity

The relationship between the chemical structure of 2-phenylbenzimidazole derivatives and their antitumor activity is a key area of investigation. Studies have shown that the presence and position of substituents on both the benzimidazole core and the 2-phenyl ring significantly influence cytotoxic potency.

Research on 2-phenylbenzimidazoles has aimed to elucidate their structure-activity relationships (SAR) against cancer cell lines like A549, MDA-MB-231, and PC3. rsc.org It was found that introducing new substituents could enhance antiproliferative activities. rsc.orgrsc.org The presence of carbonyl and hydroxyl groups at the C-5 position, in combination with various substituents at the C-2 position of the phenyl ring, was explored to enhance anticancer activity. rsc.orgrsc.org

For 2-phenylbenzimidazole-4-carboxamides, the tricyclic chromophore, which has lower aromaticity than similar compounds like 2-phenylquinolines, results in a lower DNA binding affinity. nih.gov Interestingly, the lack of cross-resistance shown to an amsacrine-resistant P388 cell line suggested that these compounds might not exert their cytotoxic effects by interacting with topoisomerase II. nih.gov

Antiviral Activity

Derivatives of the 2-phenylbenzimidazole scaffold have been identified as possessing potent antiviral properties, particularly against Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family.

Interference with Viral Replication Processes (e.g., BVDV)

BVDV is utilized as a surrogate model for the Hepatitis C virus (HCV) in antiviral research. A series of benzimidazole-2-phenyl-carboxamides were designed and found to be potent and selective inhibitors of BVDV. nih.govresearchgate.net A time-of-drug-addition assay was employed to elucidate the mechanism of action. nih.govresearchgate.net This study revealed that the compounds act as dual-target inhibitors, interfering with both viral entry into the host cell and the replication of the viral RNA. nih.govresearchgate.net

The antiviral activity was sensitive to substitutions on the benzimidazole core. For instance, placing a methyl group at position 5, or at both positions 5 and 6, of the benzimidazole scaffold resulted in derivatives with potent anti-BVDV activity, with EC₅₀ values as low as 0.23 µM. nih.govresearchgate.net A virucidal assay, where the viral particles were directly exposed to the compounds, indicated that the inhibitory effect is likely due to interference with the viral replication cycle rather than direct inactivation of the virion. nih.gov

Table 2: Anti-BVDV Activity of Benzimidazole-2-Phenyl-Carboxamide Derivatives
CompoundSubstitution on Benzimidazole CoreAnti-BVDV Activity (EC₅₀)Reference
6c5-methyl0.23 µM nih.govresearchgate.net
7c5,6-dimethyl0.3 µM nih.govresearchgate.net
2cUnsubstituted0.09 µM researchgate.net
5c5-fluoro1.4 µM researchgate.net

Anti-inflammatory Activity

The benzimidazole scaffold is also associated with anti-inflammatory properties. Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment for inflammation, and many function by inhibiting cyclooxygenase (COX) enzymes. nih.govnih.gov

Mechanisms of Action (e.g., COX-2 inhibition)

The primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of inflammatory prostaglandins (B1171923). nih.govnih.gov Phenyl-substituted benzimidazoles have shown potential as COX inhibitors. researchgate.net

One study on a series of 1,2-diphenylbenzimidazoles found that a specific derivative exhibited 51% inhibition of the COX-2 enzyme with a selectivity index of 2.77. researchgate.net This suggests that the benzimidazole framework can serve as a scaffold for developing new molecules that selectively inhibit COX-2, which is a key goal in creating anti-inflammatory drugs with fewer gastrointestinal side effects associated with non-selective COX inhibition. nih.govresearchgate.net The discovery of new molecules that can selectively inhibit COX-2 and other inflammatory mediators remains an active area of research in medicinal chemistry. researchgate.net

Evaluation in in vivo Models (e.g., Carrageenan-induced paw edema)

The anti-inflammatory potential of novel compounds is frequently evaluated using the carrageenan-induced paw edema model in rodents, a standard and widely used assay for investigating acute inflammation. The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response. The initial phase (first few hours) is characterized by the release of mediators like histamine, serotonin, and bradykinin. The later phase (3-6 hours onwards) is associated with the production of prostaglandins and the infiltration of neutrophils into the inflammatory site.

This model is instrumental for the preliminary screening of compounds with potential anti-inflammatory activity, particularly those that may act by inhibiting mediators of inflammation such as cyclooxygenase (COX) enzymes. The efficacy of a test compound is measured by its ability to reduce the swelling (edema) in the paw compared to an untreated control group.

While specific data for this compound in this model is not extensively detailed in the available literature, various derivatives of the core benzimidazole structure have been assessed. For instance, studies on certain Mannich bases of 1-(N-substituted amino)methyl-2-ethylbenzimidazoles demonstrated notable anti-inflammatory effects in the carrageenan-induced paw edema test. Compounds with 4-fluoro or bromo substituted aniline (B41778) showed significant inhibition of paw edema, highlighting the utility of this in vivo model for quantifying the anti-inflammatory properties of benzimidazole derivatives.

Structure-Activity Relationships for Anti-inflammatory Potency

The anti-inflammatory potency of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. nih.govntnu.nogov.bc.ca Structure-activity relationship (SAR) analyses have provided valuable insights for designing more potent anti-inflammatory agents.

Key SAR findings for the benzimidazole class include:

Substitution at N-1 Position: The N-1 position of the benzimidazole ring is a critical site for modification. The presence of a methyl group, as in this compound, is a common feature. Studies have shown that substituting this position with larger groups, such as a benzyl (B1604629) group, can enhance anti-inflammatory action. nih.gov

Substitution at C-2 Position: The C-2 position is highly amenable to substitution, and the nature of the group at this position significantly modulates activity. The phenyl group in this compound is a foundational component. Modifications to this phenyl ring, such as the addition of alkoxy or trifluoromethyl groups, have been shown to yield compounds with strong inhibition of pro-inflammatory enzymes. ntnu.no

Substitution at C-5 and C-6 Positions: The benzene (B151609) portion of the benzimidazole nucleus also offers sites for modification that can influence activity. The introduction of electron-rich or electron-poor groups at the C-6 position has been shown to be a determinant of anti-inflammatory effect. nih.gov

These SAR studies indicate that a systematic modification of the this compound structure at these key positions can lead to the development of derivatives with optimized anti-inflammatory profiles. nih.govntnu.nogov.bc.ca

Other Reported Biological Activities

Anthelmintic Activity

Benzimidazole derivatives are a cornerstone of anthelmintic therapy, with many compounds used to treat parasitic worm infections in both humans and animals. The 2-phenylbenzimidazole scaffold has been investigated for its potential to yield new anthelmintic agents, particularly in the face of growing drug resistance.

In vitro studies have demonstrated the efficacy of 2-phenylbenzimidazole derivatives against gastrointestinal nematodes such as Trichuris muris and Heligmosomoides polygyrus. researchgate.net One derivative, BZ12, showed potent activity, killing 81% of adult T. muris with a half-maximal inhibitory concentration (IC50) of 8.1 µM. researchgate.net Furthermore, the coordination of benzimidazole-based hydrazone ligands with zinc (II) cations has been shown to significantly enhance anthelmintic efficacy, in some cases increasing the activity by 1.5 to 2 times and achieving 100% efficacy against parasites like Dicrocoelium lanceatum. nih.gov

Table 1: Anthelmintic Activity of Selected 2-Phenylbenzimidazole Derivatives


CompoundParasiteActivity MetricValueReference
BZ6H. polygyrus (adult)IC505.3 µM gov.bc.ca
BZ12T. muris (L1 larvae)IC504.17 µM gov.bc.ca
BZ12T. muris (adult)IC508.1 µM gov.bc.ca
Benzimidazole Hydrazone Ligand (L1)D. lanceatumEfficacy78%
Zinc Complex of L1 (Complex 1)D. lanceatumEfficacy100%

Antiulcer Activity

The benzimidazole nucleus is the core chemical structure for a major class of antiulcer drugs known as proton pump inhibitors (PPIs). These drugs act by irreversibly blocking the H+/K+ ATPase enzyme system (the gastric proton pump) in parietal cells, which is the final step in gastric acid secretion.

While omeprazole (B731) and lansoprazole (B1674482) are well-known examples, research continues into novel derivatives for improved properties. Studies on compounds structurally related to this compound have demonstrated significant gastroprotective effects. For example, 1-hydroxy-2-phenylbenzimidazole (B2549058) was shown to significantly decrease the number and length of ethanol-induced gastric ulcers in rats. Another derivative, 1-methyl-2{[(3,4-dimethoxy pyridine-2-yl) methyl] sulfanyl}-5-nitro-1H-benzimidazole, was synthesized and showed promise in a cold and restraint ulcer model. The antiulcer activity of these compounds is often attributed to their ability to reduce gastric acid secretion and provide mucosal protection.

Diuretic Activity

Certain benzimidazole derivatives have been investigated for their diuretic properties, which promote the excretion of urine and electrolytes. Research into benzimidazole urea (B33335) derivatives has shown that the chemical structure plays a significant role in their diuretic effect. nih.gov The nature of the side chain, its degree of branching, and the number of carbon atoms in the acyl radical were identified as important factors for activity. nih.gov While this area of research is less extensive for the this compound scaffold specifically, the findings on related benzimidazole compounds suggest a potential for this chemical class to be developed into agents that modulate renal function.

Antioxidant Potential

Oxidative stress is implicated in numerous diseases, and compounds with the ability to neutralize free radicals are of significant therapeutic interest. Benzimidazole derivatives have been shown to possess antioxidant properties.

Studies on a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives revealed notable in vitro antioxidant activity. The antioxidant capacity was evaluated by measuring the inhibition of lipid peroxidation (LPO) in rat liver microsomes. Several of the synthesized compounds demonstrated moderate to high LPO inhibitory activity, with one derivative bearing a p-bromophenyl substituent causing 57% inhibition, a level comparable to the standard antioxidant butylated hydroxytoluene (BHT), which showed 65% inhibition. These results indicate that the 2-phenylbenzimidazole core can be functionalized to create potent antioxidants.

Table 2: Lipid Peroxidation (LPO) Inhibitory Activity of Selected 2-Phenylbenzimidazole Derivatives


Compound TypeSubstituentLPO Inhibition (%)Reference
2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivativep-bromophenyl57% researchgate.net
2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivativeVarious (range)15-45% researchgate.net
Butylated Hydroxytoluene (BHT) - StandardN/A65% researchgate.net

Antidiabetic Activity (e.g., α-amylase inhibition)

The management of type 2 diabetes mellitus often involves strategies to control postprandial hyperglycemia, the sharp rise in blood glucose levels after a meal. One key therapeutic approach is the inhibition of carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-amylase. This enzyme is responsible for the initial breakdown of complex carbohydrates, like starch, into simpler sugars. By inhibiting α-amylase, the rate of carbohydrate digestion is slowed, leading to a more gradual absorption of glucose into the bloodstream.

While the broader class of benzimidazole derivatives has been a subject of significant research for potential antidiabetic properties, including α-amylase inhibition, a review of available scientific literature reveals a notable absence of studies specifically investigating the α-amylase inhibitory activity of this compound.

Numerous studies have demonstrated that various substituted benzimidazole scaffolds can exhibit potent α-amylase inhibitory effects, with some derivatives showing activity comparable to or even exceeding that of standard antidiabetic drugs like acarbose. These investigations typically involve synthesizing a series of related compounds and evaluating them through in vitro enzymatic assays to determine their half-maximal inhibitory concentration (IC50) values. However, specific data from such assays for this compound are not present in the reviewed literature.

Consequently, there are no detailed research findings, data tables, or specific IC50 values to report for the α-amylase inhibitory potential of this compound itself. The antidiabetic activity of this specific compound, through this particular mechanism, remains an uninvestigated area in the available scientific research.

Structure Activity Relationship Sar and Mechanism of Action Studies

Influence of Substituents at N1 and C2 Positions on Biological Activities

The substituents at the N1 and C2 positions of the benzimidazole (B57391) core are pivotal in defining the pharmacological profile of the resulting compounds. Modifications at these sites can significantly impact the molecule's interaction with biological targets, thereby modulating its activity.

Similarly, the C2 position is a key determinant of the biological action of benzimidazole derivatives. The substituent at this position directly influences the electronic and steric properties of the molecule. The presence of a phenyl group at the C2 position, as in 1-Methyl-2-phenylbenzimidazole, is a common feature in many biologically active benzimidazoles. The nature and substitution pattern of this phenyl ring, as well as its replacement with other aryl or alkyl groups, can lead to a wide spectrum of pharmacological activities. For example, in a study of 2-substituted benzimidazoles, the nature of the group at C2 was found to be a major determinant of their anti-inflammatory activity srrjournals.com. Another study highlighted that substituting the C2 position with a phenyl group resulted in higher binding affinity to certain receptors compared to a methyl group researchgate.netresearchgate.net.

Impact of Phenyl Ring Substitutions on Pharmacological Profiles

The phenyl ring at the C2 position of the benzimidazole scaffold offers a versatile platform for structural modification. The introduction of various substituents onto this ring can fine-tune the electronic and steric properties of the entire molecule, thereby influencing its pharmacological profile. The nature, number, and position of these substituents play a critical role in determining the compound's biological activity.

The electronic properties of the substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can significantly alter the electron density of the phenyl ring and, by extension, the entire benzimidazole system dummies.comwikipedia.org. EDGs, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, can increase the electron density of the aromatic system, which may enhance interactions with certain biological targets. Conversely, EWGs, like nitro (-NO2) and chloro (-Cl) groups, decrease the electron density, which can also be favorable for other types of interactions dummies.comwikipedia.org.

For instance, a study on 2-phenylbenzimidazole (B57529) derivatives revealed that the presence of a 3,4,5-trimethoxy group on the phenyl ring was crucial for their anticancer properties researchgate.net. In another example, a 2-(4-chlorophenyl)benzimidazole (B57751) derivative exhibited selective binding to VEGFR-2 kinase and potent cytotoxic activity against several cancer cell lines researchgate.net. Furthermore, research on bisbenzimidazole and terbenzimidazole derivatives showed that disubstitution of the phenyl ring with methoxy and hydroxyl groups not only reduced cytotoxicity but also enhanced DNA-ligand stability, leading to a high degree of radioprotection nih.gov.

The position of the substituent on the phenyl ring is also a key determinant of activity. Generally, electron-donating groups are ortho/para directors in electrophilic aromatic substitutions, while electron-withdrawing groups are meta directors wikipedia.org. This can influence the synthetic accessibility of certain derivatives and also their final three-dimensional conformation and interaction with target sites.

Role of the Benzimidazole Core in Molecular Interactions

The benzimidazole core itself is a critical pharmacophore that facilitates a variety of molecular interactions with biological targets. Its unique fused ring structure, consisting of a benzene (B151609) ring and an imidazole (B134444) ring, provides a rigid scaffold with a rich electronic character. This allows it to engage in several types of non-covalent interactions, which are fundamental to its biological activity.

The electron-rich nitrogen heterocycles of the benzimidazole core can readily accept or donate protons, enabling the formation of diverse weak interactions nih.gov. The benzimidazole pharmacophore is known to form hydrogen bonds, amide-ring and aromatic-ring interactions, hydrophobic interactions, van der Waals forces, polar contacts, and pi-bonds with its targets nih.gov.

Hydrogen bonding is a particularly important interaction for benzimidazole derivatives. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, allowing for specific and strong interactions with amino acid residues in the binding sites of proteins and enzymes. Furthermore, the aromatic nature of the benzimidazole ring system allows for π-π stacking and C-H···π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the target protein nih.govrsc.org. These stacking interactions contribute significantly to the binding affinity and stability of the ligand-receptor complex.

The purine-like structure of the benzimidazole ring allows it to act as an isostere of naturally occurring purine (B94841) nucleotides, enabling it to interact with enzymes and receptors that recognize purines researchgate.net. This mimicry is a key reason for the broad spectrum of biological activities exhibited by benzimidazole derivatives.

Ligand-Receptor Interactions and Binding Affinities

The biological effect of a drug molecule is initiated by its binding to a specific receptor. The affinity with which a ligand binds to its receptor is a critical determinant of its potency. For this compound and its derivatives, understanding the specific interactions with their target receptors and the corresponding binding affinities is essential for rational drug design.

Docking studies have been instrumental in elucidating the binding modes of benzimidazole derivatives with various receptors. For instance, a comparative molecular docking study of 2-methyl-1H-benzo[d]imidazole and 2-phenylbenzimidazole against cyclooxygenase (COX), lipoxygenase (LOX), and estrogen receptors revealed that 2-phenylbenzimidazole exhibited a higher binding affinity (-7.9 kcal/mol) compared to its 2-methyl counterpart (-6.5 kcal/mol) researchgate.netresearchgate.net. This suggests that the phenyl group at the C2 position plays a significant role in enhancing the binding to these receptors.

In another study, docking simulations of various benzimidazole derivatives as EGFR inhibitors showed that the presence of sulfonyl substituents contributed to more stable complexes, with binding energies of -8.1 kcal/mol and -7.8 kcal/mol in wild-type EGFR ukm.my. These studies highlight the importance of specific substituents in dictating the binding affinity.

Molecular Modeling and Computational Insights into SAR

In recent years, molecular modeling and computational chemistry have become indispensable tools in drug discovery and SAR studies. These methods provide valuable insights into the three-dimensional aspects of ligand-receptor interactions and help in the rational design of new, more potent, and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For benzimidazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For example, a 3D-QSAR study on 2-phenyl-benzimidazole derivatives as anti-allergic agents highlighted the importance of electrostatic and steric interactions in determining their biological activity researchgate.net.

Molecular docking is another powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method helps in understanding the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's active site. Numerous docking studies have been performed on benzimidazole derivatives to elucidate their mechanism of action against various targets, including protein kinases, EGFR, and beta-tubulin ukm.myresearchgate.netnih.gov. For instance, a molecular docking study of 2-phenylbenzimidazole showed it to have a high inhibitory potential against protein kinase inhibitors with a binding energy of -8.2 kcal/mol nih.gov.

Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the dynamic behavior of the complex over time. MD simulations can provide insights into the stability of the binding and conformational changes that may occur upon ligand binding nih.govnih.gov.

These computational approaches, when used in conjunction with experimental data, provide a comprehensive understanding of the SAR of this compound and its analogs, guiding the design of new derivatives with improved pharmacological properties.

Advanced Research Applications and Methodologies

Applications in Materials Science

1-Methyl-2-phenylbenzimidazole is a heterocyclic compound that has garnered attention in materials science due to its unique structural and electronic properties. Its rigid, planar benzimidazole (B57391) core, combined with the N-substitution that prevents tautomerism and the phenyl group that allows for further functionalization, makes it a valuable building block for advanced materials. The presence of the methyl group at the N-1 position influences the molecule's stability and reactivity, while the phenyl group at the C-2 position offers a site for creating a diverse range of derivatives . These characteristics are leveraged in the development of high-performance polymers and materials for electronic applications.

The this compound moiety has been successfully incorporated into the main chain of donor-acceptor conjugated copolymers. mdpi.com These polymers are typically synthesized through polycondensation reactions. For instance, poly(benzimidazole imide)s (PBIIs) are prepared via a two-stage procedure that involves polycondensation to form a polyamic acid (PAA) precursor, followed by thermal imidization. rsc.org The incorporation of benzimidazole units, including N-substituted variants, is critical for enhancing the thermal properties of the resulting polymers. rsc.org

The presence of the this compound unit can significantly influence the properties of the polymer. The imidazole (B134444) ring can increase hydrogen bond formation, leading to enhanced physical interactions between polymer chains and higher inherent viscosity in the PAA precursor stage. rsc.org In conjugated copolymers, the fusion of the permanent dipole-bearing 1-methyl-2-phenylimidazole group affects the supramolecular aggregation and morphology of the polymer films, which is a critical factor for their application in electronic devices. mdpi.com Polymers incorporating N-phenyl substituted benzimidazole units have demonstrated high glass transition temperatures (Tg) and low coefficients of thermal expansion (CTE), which are desirable properties for materials used in high-temperature applications. rsc.org For example, a poly(benzimidazole imide) containing an N-phenyl substituent showed a high Tg of up to 425 °C and low water absorption of 1.4%. rsc.org

Table 1: Properties of Polymers Incorporating Benzimidazole Moieties

Polymer Type Monomers Key Property Value
Poly(benzimidazole imide) (N-Ph-PBII) 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole (N-PhPABZ) and 3,3′,4,4′-biphenyl tetracarboxylic dianhydride (BPDA) Glass Transition Temperature (Tg) 425 °C rsc.org
Poly(benzimidazole imide) (N-Ph-PBII) N-PhPABZ and BPDA Water Absorption (WA) 1.4% rsc.org
Donor-Acceptor Copolymer (P4) Contains 1-methyl-2-phenylimidazole and diketopyrrolopyrrole Optical Band Gap (Eg opt) 1.55 eV mdpi.com

In the field of photovoltaics, this compound has been integrated into donor-acceptor conjugated copolymers to act as a permanent dipole-generating unit. mdpi.com The introduction of this permanent dipole has measurable and beneficial effects on the electronic properties of the polymers for their use in organic solar cells. mdpi.com

Specifically, the presence of the 1-methyl-2-phenylimidazole moiety leads to a decrease in the ionization potential (IP) and the electrochemical band gap (EgCV). mdpi.com It also lowers the exciton binding energy (Eb), a crucial parameter for efficient charge separation in a photovoltaic device. mdpi.com For example, in a copolymer containing both benzothiadiazole and diketopyrrolopyrrole acceptors, the inclusion of the 1-methyl-2-phenylimidazole group lowered the exciton binding energy from 0.32 eV to 0.22 eV. mdpi.com Similarly, for a polymer with a diketopyrrolopyrrole acceptor, the Eb was reduced from 0.38 eV to 0.26 eV. mdpi.com These modifications are advantageous for photovoltaic performance. Bulk heterojunction solar cells fabricated from these polymers, using PC71BM as the acceptor, have demonstrated good electrical transport properties, indicated by low series resistance. mdpi.com

Table 2: Impact of 1-Methyl-2-phenylimidazole (MPI) on Photovoltaic Polymer Properties

Polymer MPI Presence Optical Band Gap (Eg opt) Ionization Potential (IP) Exciton Binding Energy (Eb) Power Conversion Efficiency (PCE)
P2 Yes 1.57 eV 4.92 eV 0.22 eV 0.54%
P3 No 1.51 eV 5.00 eV 0.32 eV N/A
P4 Yes 1.55 eV 4.94 eV 0.26 eV N/A

Use in Analytical Chemistry and Separations

The distinct chemical structure of this compound allows for its effective separation and detection using modern analytical techniques. Its analysis is crucial for purity assessment in synthesis and for pharmacokinetic studies. sielc.com

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the analysis of this compound. sielc.com Method development in HPLC requires the optimization of several parameters, including the choice of stationary phase, mobile phase composition, and detector, to achieve efficient separation. amazonaws.com

For this compound, a successful separation can be achieved using a Newcrom R1 column, which is a reverse-phase column with low silanol activity. sielc.com The mobile phase consists of a simple mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 3: HPLC Method Parameters for this compound Analysis

Parameter Specification Purpose
Column Newcrom R1 Stationary phase for reverse-phase separation sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid Eluent for separating the analyte on the column sielc.com
Detection UV-Vis Standard detection method for chromophoric compounds

| Application | Purity assessment, preparative separation, pharmacokinetics sielc.com |

Mass spectrometry is a powerful tool for structural confirmation of synthesized compounds. The HPLC method developed for this compound can be made compatible with mass spectrometry detection. sielc.com To achieve this, the non-volatile acid modifier, phosphoric acid, in the mobile phase must be replaced with a volatile alternative, such as formic acid. sielc.com This modification allows the eluent to be effectively ionized and analyzed by the mass spectrometer.

GC-MS analysis of this compound shows characteristic fragmentation patterns that can be used for its identification.

Table 4: Mass Spectrometry Data for this compound

Technique Parameter Value
GC-MS Top Peak (m/z) 207 nih.gov
2nd Highest Peak (m/z) 208 nih.gov
Molecular Formula C14H12N2 nih.gov

Development of Metal Complexes with this compound Ligands

Benzimidazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with various transition metals. nih.govjocpr.com this compound can act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the tertiary nitrogen atom of the imidazole ring. jocpr.com The N-methylation prevents coordination via the N-H proton, directing the coordination to the sp2-hybridized nitrogen atom.

The synthesis of these metal complexes typically involves reacting the benzimidazole ligand with a metal salt, such as copper(II) chloride (CuCl2·2H2O) or nickel(II) chloride (NiCl2·6H2O), in an appropriate solvent like ethanol. jocpr.com The reaction mixture is often heated under reflux to facilitate the formation of the complex, which may then precipitate from the solution. jocpr.com The resulting complexes, often with a 1:2 metal-to-ligand stoichiometry, can exhibit various geometries, such as tetrahedral for Ni(II) or square planar for Cu(II), depending on the metal ion and reaction conditions. jocpr.com

The formation and structure of these complexes are confirmed using a range of spectroscopic and analytical techniques. Fourier-transform infrared (FT-IR) spectroscopy can indicate coordination, as the C=N stretching vibration of the benzimidazole ring often shifts upon binding to the metal. nih.gov Other methods like UV-Vis spectroscopy, elemental analysis, and nuclear magnetic resonance (NMR) are also employed for comprehensive characterization. nih.govjocpr.com

Synthesis and Characterization of Iridium(III) Complexes

The synthesis of iridium(III) complexes incorporating this compound often involves a multi-step process. A common route begins with the reaction of iridium chloride hydrate with two equivalents of a cyclometalating ligand, such as a derivative of this compound, in a solvent mixture like 2-ethoxyethanol and water at elevated temperatures. This is followed by treatment with a salt, such as silver hexafluorophosphate, in a solvent like acetonitrile to yield the desired iridium complex. For instance, a bis-cyclometalated iridium(III) catalyst containing two 5-tert-butyl-1-methyl-2-phenylbenzimidazole ligands was synthesized in a 75% yield through this method. nih.gov

Another synthetic approach involves creating a series of bis-cyclometalated iridium(III) complexes with the general formula [Ir(L)₂(H₂dcbpy)][PF₆], where L represents a 2-phenylbenzimidazole (B57529) derivative and H₂dcbpy is 2,2'-bipyridine-4,4'-dicarboxylic acid. In this synthesis, the specific complex utilizing this compound (LMe) was created and characterized. researchgate.net The general protocol for synthesizing such complexes often starts with the reaction of IrCl₃·xH₂O with the cyclometalating ligand to form a dimer intermediate. This dimer then reacts with an ancillary ligand to produce the final monomeric complex, which can be precipitated as a hexafluorophosphate salt. mdpi.com

The characterization of these newly synthesized iridium(III) complexes is comprehensive, employing a variety of analytical techniques. Structural elucidation is typically achieved through elemental analysis, ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. researchgate.net In many cases, single-crystal X-ray analysis is used to definitively determine the molecular structure and coordination geometry around the iridium center, which is often a distorted octahedron. gmu.edu Further characterization includes Fourier-transform infrared (FT-IR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the monometallic structure with two cyclometalated ligands and one ancillary ligand. mdpi.com

Complex Type Starting Materials Key Reagents/Solvents Characterization Methods Reference
Bis-cyclometalated Ir(III) CatalystIridium chloride hydrate, 5-tert-butyl-1-methyl-2-phenylbenzimidazole2-ethoxyethanol/water, Acetonitrile, Silver hexafluorophosphateNot specified in detail nih.gov
Bis-cyclometalated Ir(III) ComplexIridium source, this compound (LMe), 2,2'-bipyridine-4,4'-dicarboxylic acid (H₂dcbpy)EthanolElemental analysis, ¹H NMR, ³¹P NMR, Mass spectrometry, Single-crystal X-ray analysis researchgate.net
General Ir(III) ComplexesIrCl₃·xH₂O, Cyclometalating ligand, Ancillary ligandNot specified in detailNMR, FT-IR, HRMS mdpi.com

Optical and Electrochemical Properties of Complexes

Iridium(III) complexes containing this compound exhibit distinct photophysical and electrochemical properties. The complex [Ir(LMe)₂(H₂dcbpy)][PF₆], where LMe is this compound, demonstrates strong luminescence in the yellow-orange region when dissolved in ethanol at room temperature, with a quantum yield of up to 22%. researchgate.net This phosphorescence is a characteristic feature of heavy-metal complexes like those of iridium(III), stemming from efficient spin-orbit coupling that facilitates singlet-triplet transitions. mdpi.comnih.gov The absorption spectrum of this complex extends up to 550 nm. researchgate.net The introduction of different substituents on the 2-phenylbenzimidazole ligand can tune the emission properties; for example, adding a phenyl ring can cause a hypsochromic (blue) shift of about 30 nm in the luminescent maximum. researchgate.net

The electrochemical properties are typically investigated using cyclic voltammetry. These studies reveal the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net For the [Ir(LMe)₂(H₂dcbpy)][PF₆] complex, the molar absorptivity is between 1500-2000 M⁻¹cm⁻¹. researchgate.net The redox potentials of these complexes can be tuned by modifying the ligands. Generally, the oxidation potential is associated with the metal center and the cyclometalating ligand (HOMO), while the reduction potential is linked to the ancillary ligand (LUMO). researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often employed to support experimental findings and provide a deeper understanding of the electronic structure and transitions responsible for the observed optical properties. nih.gov

Complex Solvent Emission Color Quantum Yield (%) Absorption Max (nm) Molar Absorptivity (M⁻¹cm⁻¹) Reference
[Ir(LMe)₂(H₂dcbpy)][PF₆]EthanolYellow-Orangeup to 22up to 5501500-2000 researchgate.net

Applications in Dye-Sensitized Solar Cells (DSSCs)

The favorable optical and electrochemical properties of iridium(III) complexes derived from this compound make them candidates for use as sensitizers in Dye-Sensitized Solar Cells (DSSCs). A DSSC based on the complex [Ir(LPh)₂(H₂dcbpy)][PF₆], a derivative where a phenyl group replaces the methyl group, has been constructed and tested. This cell exhibited a short-circuit photocurrent of 2.8 mAcm⁻², an open-circuit photovoltage of 0.44 V, and a power conversion efficiency of 0.7%. researchgate.net

Benzimidazole-based dyes, in general, are explored for DSSCs due to their potential for high performance. nih.govntnu.edu.tw The efficiency of these cells is influenced by factors such as light-harvesting ability and the suppression of dark current. nih.gov The use of additives like 1-methylbenzimidazole in the electrolyte of DSSCs has been shown to improve both efficiency and stability. This improvement is attributed to a negative shift in the TiO₂ Fermi level and a reduction in the surface adsorption of ions from the electrolyte. researchgate.net The goal of using such dyes is to effectively absorb solar photons and inject electrons into the semiconductor's conduction band, a key process in the functioning of DSSCs. nih.gov

Preclinical Evaluation and In Vivo Studies

While extensive in vivo studies specifically on this compound are not widely detailed in the provided context, research on closely related benzimidazole derivatives provides insights into their preclinical potential. For instance, studies on 2-phenyl-1H-benzo[d]imidazole derivatives have demonstrated significant in vivo hypoglycemic activity in animal models, comparable to the commercial drug acarbose. nih.gov These studies typically involve evaluating the compound's effect on blood glucose levels after administration to test subjects, such as mice or rats. nih.gov

In the realm of oncology, another benzimidazole derivative, methyl-2-benzimidazolecarbamate (carbendazim), has undergone preclinical evaluation. In vivo studies showed this compound was highly active against both murine tumor models and human tumor xenografts. nih.gov These preclinical assessments often involve administering the compound to animals with induced tumors and monitoring tumor growth inhibition. nih.gov Pharmacokinetic studies in rats are also a crucial part of preclinical evaluation, determining factors like oral absorption and dose-dependency of the compound's toxicity. nih.gov Furthermore, in vivo experiments on other novel benzimidazole derivatives have been conducted to assess acute toxicity and therapeutic effects, such as the restoration of liver function in rats with induced liver cancer. researchgate.net These examples highlight the common methodologies and endpoints used in the preclinical in vivo evaluation of the broader benzimidazole class of compounds.

Methodologies for Toxicity Assessment and Biocompatibility

The assessment of toxicity for chemical compounds like this compound involves a combination of in silico, in vitro, and in vivo methods. In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict acute toxicity (e.g., LD₅₀ values) and support hazard classification, reducing the reliance on animal testing. nih.gov

For this compound specifically, aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information from notifications to the ECHA (European Chemicals Agency) provides a direct toxicity assessment. The compound is classified as "Fatal if swallowed" (Acute Toxicity, Oral - Category 2) and "Causes serious eye damage" (Serious eye damage/eye irritation - Category 1). nih.gov This classification is a standardized methodology for communicating hazard information.

In vitro assays are another key methodology. These tests use cultured cells to evaluate endpoints like cytotoxicity (cell death) and cytolethality. For example, the anti-proliferative activity of benzimidazole-derived metal complexes has been tested against various human cancer cell lines (such as A549 lung cancer, MDA-MB-231 breast cancer, and PC3 prostate cancer) to determine their IC₅₀ values (the concentration required to inhibit the growth of 50% of cells). nih.gov Cell viability evaluations on non-cancerous cell lines are also performed to assess general cytotoxicity. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-2-phenylbenzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of 2,4-dimethyl-1-phenylbenzimidazole with methyl iodide (CH3I) in dichloromethane (CH2Cl2) using K2CO3 as a base. Stirring at room temperature for 1 hour followed by CH3I addition yields 95% product after vacuum purification . Alternative routes include cyclization of o-phenylenediamines with CO2 under H2, though yields for this method are not specified . Key factors include stoichiometry of alkylating agents, reaction time, and temperature control.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are recommended for purity assessment, with ≥98.5% purity achievable via HPLC . Structural confirmation can utilize nuclear magnetic resonance (NMR) and mass spectrometry (MS). For advanced characterization, quantum chemical calculations and quantitative structure-property relationship (QSPR) models provide insights into electronic properties .

Q. How can researchers efficiently purify this compound post-synthesis?

  • Methodological Answer : Precipitation followed by washing with ethyl acetate (EtOAc) and vacuum drying at 60°C is effective. TLC monitoring ensures reaction completion, and repeated solvent washes remove unreacted starting materials . For lab-scale purification, column chromatography with silica gel and a polar solvent mixture (e.g., hexane/EtOAc) may enhance purity.

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from alkylating agent reactivity (e.g., CH3I vs. N-BuBr) and solvent polarity. For example, using THF at 60°C for 40 hours with N-BuBr yields 92% quaternized derivatives , while CH3I in CH2Cl2 achieves higher yields for the parent compound . Systematic comparison of solvent polarity, temperature, and reagent stoichiometry under inert atmospheres can identify optimal conditions.

Q. How can mechanistic studies elucidate the role of this compound in catalytic or material science applications?

  • Methodological Answer : In material science, its role as an accelerator in metal-laminated circuit board production involves coordination with metal ions. Spectroscopic techniques (e.g., X-ray crystallography) and density functional theory (DFT) simulations can map binding interactions . Kinetic studies (e.g., variable-temperature NMR) may reveal reaction pathways in catalytic cycles.

Q. What methodologies enable the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Substituent modification at the N1 and C2 positions (e.g., benzoylation or aryl group introduction) alters electronic and steric profiles. For example, benzoylation of 2-amino-1-methylbenzimidazole with benzoyl chloride in acetone yields imine intermediates, which can be functionalized further . Structure-activity relationship (SAR) studies coupled with in vitro assays (e.g., antimicrobial or enzyme inhibition) validate bioactivity.

Q. How do spectral data (e.g., IR, UV-Vis) correlate with the electronic structure of this compound?

  • Methodological Answer : UV-Vis spectroscopy reveals π→π* transitions in the benzimidazole ring, while IR spectra show characteristic N-H and C=N stretching frequencies. Computational tools like time-dependent DFT (TD-DFT) simulate spectral profiles and assign peaks to specific molecular orbitals .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing variability in synthetic yields across laboratories?

  • Methodological Answer : Multivariate analysis (e.g., principal component analysis) identifies critical variables (e.g., solvent purity, stirring rate). Replicate experiments with controlled parameters and ANOVA testing quantify reproducibility. Contradictory data from literature should be contextualized via meta-analysis .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) combined with periodic HPLC analysis assess degradation. Mass balance calculations and forced degradation (e.g., exposure to light/oxidizers) identify degradation products .

Tables

Table 1 : Comparison of Synthetic Routes for this compound

MethodReagents/ConditionsYieldReference
AlkylationCH3I, K2CO3, CH2Cl2, RT95%
CyclizationCO2, H2, o-phenylenediamine derivativeN/R

Table 2 : Analytical Techniques for Characterization

TechniqueApplicationReference
HPLC/GCPurity assessment (>98.5%)
NMR/MSStructural confirmation
DFT/QSPRElectronic property prediction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.